Ethyl 7-methylisoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-methylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methylisoquinoline-3-carboxylate typically involves the reaction of 7-methylisoquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. This esterification process can be catalyzed by acids such as sulfuric acid or by using other dehydrating agents like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like toluene or dichloromethane, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 7-methylisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl isoquinoline-3-carboxylate
- Methyl isoquinoline-3-carboxylate
- Ethyl 6-methylisoquinoline-3-carboxylate
Uniqueness
Ethyl 7-methylisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 7-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-10-5-4-9(2)6-11(10)8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
SOBZWYUQPFDVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)C |
Origin of Product |
United States |
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